
Quinoxalin-6-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-6-ylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The quinoxaline moiety is a nitrogen-containing heterocycle that is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmagnesium bromide can be synthesized through the reaction of quinoxaline with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
Quinoxaline+Mg+Br2→Quinoxalin-6-ylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process also includes rigorous purification steps to ensure the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous conditions using diethyl ether or THF as solvents.
Substitution Reactions: Often involves the use of halogenated solvents and a catalyst such as copper(I) iodide.
Coupling Reactions: Palladium or nickel catalysts are commonly used.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Quinoxalines: Result from halogen-metal exchange reactions.
Coupled Products: Formed from coupling reactions with various electrophiles.
Scientific Research Applications
Quinoxalin-6-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to introduce the quinoxaline moiety into various structures.
Mechanism of Action
The mechanism of action of quinoxalin-6-ylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The quinoxaline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the magnesium bromide moiety.
Quinoxalin-2-ylmagnesium bromide: Another Grignard reagent with the magnesium bromide group at a different position on the quinoxaline ring.
Quinoxalin-6-ylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: Quinoxalin-6-ylmagnesium bromide is unique due to its specific positioning of the magnesium bromide group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules and in the study of reaction mechanisms.
Properties
IUPAC Name |
magnesium;6H-quinoxalin-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUDBYFFWTHGC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=[C-]1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chloro-4-fluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B14876321.png)
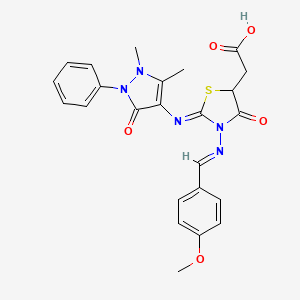
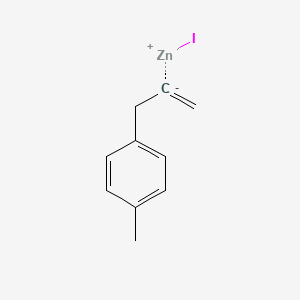
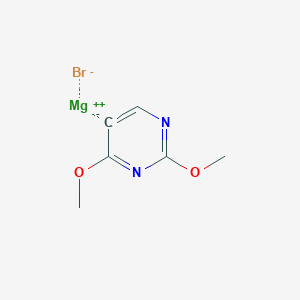

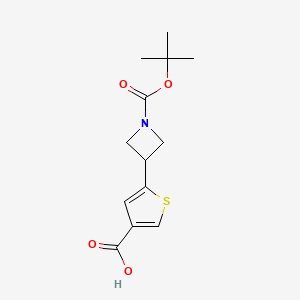
![2-amino-N-(4-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14876356.png)
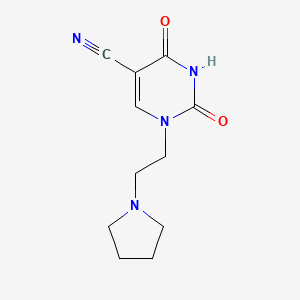
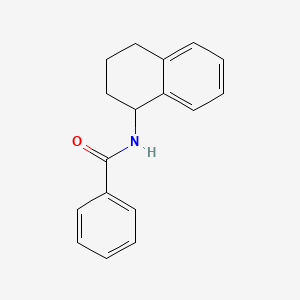



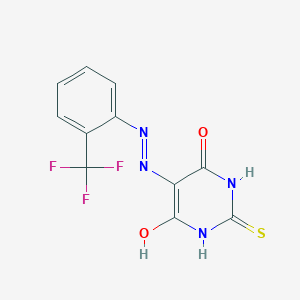
![N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14876403.png)
